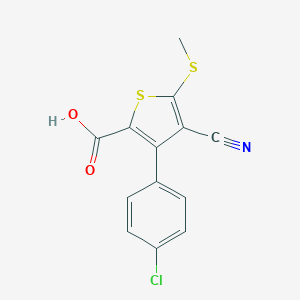

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQQTQYIJRVXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(S1)C(=O)O)C2=CC=C(C=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370948 | |

| Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116525-66-7 | |

| Record name | 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Thiophene Ring Formation

The thiophene backbone is constructed via cyclization reactions, often starting with substituted thiophene precursors. A common approach involves the condensation of 4-chlorobenzaldehyde derivatives with sulfur-containing reagents under acidic conditions. For example, the Knorr paal synthesis or Gewald reaction may be adapted to introduce the methylthio (-SMe) and cyano (-CN) groups regioselectively. The chlorophenyl moiety is typically introduced early in the synthesis via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, ensuring positional stability during subsequent steps.

Cyanation Strategies

Functional Group Interconversion and Stabilization

Carboxylic Acid Formation

The carboxylic acid group at the 2-position is introduced via hydrolysis of a precursor nitrile or ester. Lithium hydroxide (LiOH) in ethanol at 40–70°C selectively hydrolyzes the nitrile to the carboxylic acid without affecting the methylthio group. This step achieves yields exceeding 80% when conducted under nitrogen atmosphere to prevent oxidation of sulfur-containing moieties. Post-hydrolysis, the product is isolated as a stable hydrochloride salt by adding concentrated HCl, enhancing crystallinity for filtration.

Methylthio Group Retention

The methylthio substituent’s stability during synthesis is ensured by avoiding strong oxidizing agents. Reaction solvents such as toluene or ethyl acetate are preferred over polar aprotic solvents like dimethyl sulfoxide (DMSO), which may induce sulfoxide formation. Kinetic studies indicate that maintaining a pH below 7 during aqueous workups preserves the -SMe group’s integrity.

Industrial-Scale Optimization

Solvent and Temperature Profiling

Industrial protocols prioritize solvent recovery and low toxicity. Isopropyl alcohol (IPA) and toluene are recurrent choices for their balance of solubility, boiling points (82.6°C and 110.6°C, respectively), and compatibility with acid-base extractions. Temperature gradients are critical: cyanation proceeds optimally at 150°C, while hydrolysis remains efficient at 60°C.

Catalytic and Stoichiometric Considerations

| Parameter | Cyanation Step | Hydrolysis Step |

|---|---|---|

| Catalyst | CuCN (0.2 equiv) | None |

| Solvent | DMA | Ethanol |

| Temperature | 140–160°C | 40–70°C |

| Time | 13–20 hours | 5–10 hours |

| Yield | 65–75% | 80–85% |

Copper cyanide acts as a Lewis acid catalyst, polarizing the carbon-halogen bond in the precursor and accelerating cyanide ion attack. Stoichiometric excess of NaCN (1.5 equiv) ensures complete conversion, with residual cyanide neutralized via Fe²⁺/Fe³⁺ redox quenching.

Purification and Isolation Techniques

Salt Formation and Crystallization

Acidic compounds like p-toluenesulfonic acid (pTSA) or hydrochloric acid (HCl) protonate the carboxylic acid group, forming water-insoluble salts that precipitate from reaction mixtures. For example, treating the crude product with HCl in 2-propanol yields a crystalline hydrochloride salt, which is filtered and washed with cold diethyl ether to remove organic impurities.

Chromatographic Methods

Laboratory-scale purifications employ silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). The compound’s UV activity (λₘₐₓ = 270 nm) facilitates fraction monitoring. Industrial processes avoid chromatography due to cost constraints, relying instead on recrystallization from acetonitrile or methanol/water mixtures .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted thiophenes with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chlorophenyl groups can enhance its binding affinity to target proteins, while the thiophene ring provides structural stability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(4-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid

- CAS Number : 116525-66-7

- Molecular Formula: C₁₃H₈ClNO₂S₂

- Molecular Weight : 309.78 g/mol

- Structure: Features a thiophene core substituted with a 4-chlorophenyl group (position 3), cyano (position 4), methylthio (position 5), and carboxylic acid (position 2) .

Key Properties :

- Melting Point : 241–243°C .

- Functional Groups: The carboxylic acid enhances hydrophilicity, while the methylthio and cyano groups contribute to lipophilicity and electronic effects.

Comparison with Structurally Similar Thiophene Derivatives

3-Chloro-4-(isopropylsulphonyl)-5-(methylthio)thiophene-2-carboxylic acid

- CAS : 175202-23-0

- Structure : Chloro (position 3), isopropylsulphonyl (position 4), methylthio (position 5), carboxylic acid (position 2).

- Key Differences: The isopropylsulphonyl group is a stronger electron-withdrawing group than cyano, altering reactivity in nucleophilic substitution reactions. Increased steric bulk from the isopropyl group may reduce membrane permeability compared to the planar 4-chlorophenyl group in the main compound.

- Biological Relevance: Sulfonyl groups are often leveraged in drug design for protease inhibition, suggesting divergent pharmacological targets compared to cyano-containing analogs .

Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate

- Structure: Bromo (position 3), cyano (position 4), ethoxycarbonylmethylsulfanyl (position 5), ethyl ester (position 2).

- Key Differences :

- The bromo substituent acts as a leaving group, enabling further functionalization.

- The ethoxycarbonylmethylsulfanyl group introduces steric hindrance and ester-based hydrophobicity, contrasting with the methylthio-carboxylic acid combination in the main compound.

- Synthetic Utility: Used in Sandmeyer reactions to generate thienothienopyrimidines, highlighting its role as a versatile intermediate .

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

- Structure: Amino (position 3), cyano (position 4), dimethylamino (position 5), methyl ester (position 2).

- Key Differences: The dimethylamino group is electron-donating, opposing the electron-withdrawing effects of methylthio in the main compound.

- Electronic Effects: The amino and dimethylamino groups enhance nucleophilicity, making this compound more reactive in cyclization reactions .

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide

- Structure: Amino (position 2), 4-chlorophenyl (position 4), carboxamide (position 3).

- Key Differences: The carboxamide group supports hydrogen bonding, differing from the carboxylic acid’s ionization at physiological pH. Absence of cyano and methylthio groups reduces steric and electronic complexity.

- Biological Implications : Carboxamide derivatives are often explored for kinase inhibition, suggesting distinct mechanisms from the main compound .

Biological Activity

3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid, with the CAS number 116525-66-7, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H8ClNO2S2

- Molecular Weight : 309.78 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid

- CAS Number : 116525-66-7

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.88 | Induction of apoptosis |

| HCT116 | 0.39 | Inhibition of Aurora-A kinase |

| A549 | 0.71 | Cell cycle arrest at S phase |

These findings suggest that the compound may induce apoptosis and inhibit key cellular pathways involved in cancer progression.

Antiviral Activity

In addition to its anticancer effects, preliminary studies suggest potential antiviral activity against certain viruses. The compound's structure allows it to interact with viral proteins, inhibiting their function. Specific antiviral assays are needed to quantify this activity and determine the mechanism.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, a critical regulator of cell division, thereby affecting cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound causes cell cycle arrest at the S phase, preventing DNA replication and further cell division.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis at concentrations as low as 1.88 µM. The study concluded that the compound could be a candidate for further development as an anticancer agent.

Study 2: Inhibition of Aurora-A Kinase

Another investigation focused on the inhibition of Aurora-A kinase by this compound. Results demonstrated that at an IC50 of 0.39 µM, it effectively inhibited kinase activity, which is crucial for mitotic progression in cancer cells. This inhibition was linked to reduced tumor growth in xenograft models.

Q & A

Q. What are the key synthetic routes for preparing 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid?

The compound is typically synthesized via multistep reactions starting from 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid derivatives. A common approach involves esterification of the carboxylic acid group using ethanol and HCl, followed by condensation with thiophosgene to form an isothiocyanate intermediate. Subsequent reactions with sulfonamides or hydrazine hydrate yield intermediates that undergo cyclization to form fused heterocycles (e.g., pyrimidines or triazolopyrimidines). For example, treatment with aromatic aldehydes in acetic acid/sodium acetate produces triazolopyrimidine derivatives .

Q. How is the structural integrity of this compound validated during synthesis?

Characterization relies on spectroscopic techniques:

- IR spectroscopy confirms the disappearance of functional groups (e.g., N–H stretching in intermediates after cyclization).

- ¹H NMR identifies substituent patterns, such as aromatic protons from the 4-chlorophenyl group (δ ~7.3–7.5 ppm) and methylthio protons (δ ~2.5 ppm).

- Elemental analysis or mass spectrometry validates molecular composition .

Q. What in vitro biological activities have been reported for this compound?

Derivatives of this scaffold exhibit potent anticancer and antibacterial activity. For instance:

- Anticancer activity : Compounds with pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine moieties showed IC₅₀ values lower than doxorubicin in some cell lines .

- Antibacterial activity : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 2–8 μmol/L, depending on substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

Activity is highly dependent on:

- Heterocyclic moieties : Pyrimidine-fused derivatives enhance anticancer activity due to improved DNA intercalation.

- Substituent polarity : Electron-withdrawing groups (e.g., cyano) increase metabolic stability, while methylthio groups enhance membrane permeability.

- Spatial arrangement : Bulky substituents on the phenyl ring reduce activity, suggesting steric hindrance at target sites .

Q. What experimental strategies can resolve contradictions in activity data across studies?

Conflicting data may arise from assay variability or impurity in intermediates. Solutions include:

- Standardized protocols : Use identical cell lines (e.g., MCF-7 for cancer) and MIC determination methods.

- Purity validation : HPLC (>95% purity) and NMR spectral matching for intermediates.

- Dose-response curves : Establish EC₅₀ values across multiple replicates to confirm potency trends .

Q. What methodologies optimize reaction yields during cyclization steps?

Key factors for cyclization efficiency:

- Solvent selection : Dry DMF or chloroform minimizes side reactions.

- Catalysts : Triethyl orthoformate improves cyclization rates in pyrimidine formation.

- Temperature control : Reflux conditions (70–80°C) balance reaction speed and decomposition risks .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

- Molecular docking : Predict binding affinity to targets like topoisomerase II or bacterial gyrase.

- ADMET profiling : Calculate logP values to optimize lipophilicity (ideal range: 2–3) and reduce hepatotoxicity risks.

- QSAR studies : Correlate substituent electronegativity with activity to prioritize synthetic targets .

Methodological Considerations

- Synthetic intermediates : Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate () is a critical precursor; its hydrolysis to the carboxylic acid requires careful pH control to avoid decarboxylation.

- Biological assays : Use time-kill curves for antibacterial studies to distinguish bactericidal vs. bacteriostatic effects .

- Data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm novel structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.